molecular formula C25H21N3O7 B11650401 (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11650401
M. Wt: 475.4 g/mol
InChI Key: ONMCWJKODCUERD-CAPFRKAQSA-N
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Description

The compound (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties. The presence of methoxyphenoxy and nitrobenzylidene groups suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps:

    Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of phenylhydrazine with maleic anhydride under acidic conditions to form 1-phenylpyrazolidine-3,5-dione.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene moiety can be introduced via a condensation reaction between the pyrazolidine-3,5-dione and 2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.

    Final Assembly: The final compound is obtained by ensuring the correct E-configuration through careful control of reaction conditions, such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

    Reduction: The nitro group can be reduced to an amine, which could significantly change the compound’s properties.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

The compound’s potential biological activity, particularly its anti-inflammatory and analgesic properties, makes it a candidate for drug development. Studies could focus on its effects on various biological pathways and its efficacy in animal models.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazolidine-3,5-dione core is particularly promising for the development of new anti-inflammatory drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group could participate in redox reactions, while the pyrazolidine-3,5-dione core might interact with cyclooxygenase enzymes, inhibiting the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-{2-[2-(2-hydroxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-aminobenzylidene}-1-phenylpyrazolidine-3,5-dione

Uniqueness

The unique combination of methoxyphenoxy and nitrobenzylidene groups in this compound distinguishes it from similar compounds. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

(4E)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21N3O7/c1-33-22-9-5-6-10-23(22)35-14-13-34-21-12-11-19(28(31)32)15-17(21)16-20-24(29)26-27(25(20)30)18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b20-16+

InChI Key

ONMCWJKODCUERD-CAPFRKAQSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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